

A Comprehensive Guide to the Long-Term Stability of Enteric Coating Polymers

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Compound of Interest

Compound Name: *Cellulose acetate phthalate*

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For researchers, scientists, and drug development professionals, selecting the appropriate enteric coating polymer is a critical decision that directly impacts the stability, efficacy, and shelf-life of oral solid dosage forms. This guide provides an objective comparison of the long-term stability of commonly used enteric coating polymers, supported by experimental data and detailed methodologies.

Enteric coatings are functional polymeric barriers applied to oral solid dosage forms to protect acid-labile drugs from the harsh environment of the stomach, to prevent gastric irritation from certain active pharmaceutical ingredients (APIs), and to target drug release to the small intestine. The long-term stability of these coatings is paramount to ensure consistent product performance and therapeutic efficacy throughout the product's shelf life. This guide delves into the stability profiles of three major classes of enteric coating polymers: methacrylic acid copolymers, cellulose derivatives, and polyvinyl acetate phthalate (PVAP).

Key Stability-Indicating Parameters

The long-term stability of enteric coatings is assessed through a variety of physical and chemical tests. Key parameters include:

- Drug Release (Dissolution): The ability of the coating to prevent drug release in acidic media (acid resistance) and to allow for timely release in a neutral or alkaline environment (buffer stage) is the most critical performance attribute. Stability studies monitor changes in the dissolution profile over time under various storage conditions.

- Disintegration: This test assesses the ability of the dosage form to break down into smaller particles. For enteric-coated products, disintegration should not occur in acidic media but should be rapid in a neutral pH environment.
- Appearance: Visual inspection for any changes in color, surface texture, or the presence of cracks and other physical defects is a simple yet important indicator of coating integrity.
- Chemical Stability: This involves monitoring for the degradation of the polymer itself, which can lead to the formation of byproducts that may affect the coating's performance or the stability of the API. For example, phthalate-based polymers can undergo hydrolysis, leading to an increase in free phthalic acid content.

Comparative Stability Data

The following tables summarize quantitative data from various studies on the long-term stability of different enteric coating polymers. It is important to note that direct comparisons can be challenging due to variations in the active pharmaceutical ingredient (API), formulation, and specific experimental conditions used in each study.

Methacrylic Acid Copolymers (e.g., Eudragit®, Acryl-EZE®)

Methacrylic acid copolymers are widely used for their versatility and well-defined pH-dependent solubility.

Stability Parameter	Polymer System	Dosage Form	Storage Conditions	Duration	Results
Drug Release (Dissolution)	Acryl-EZE® (Methacrylic Acid Copolymer Type C)	325mg Acetylsalicylic Acid Tablets	25°C / 60% RH	36 Months	Acid Stage (0.1 N HCl, 120 min): Drug release remained <10%. Buffer Stage (pH 6.8, 45 min): Drug release remained >80%.
40°C / 75% RH	3 Months				Acid Stage: Drug release remained <10%. Buffer Stage: Drug release remained >80%.
Chemical Stability (Free Salicylic Acid)	Acryl-EZE®	325mg Acetylsalicylic Acid Tablets	25°C / 60% RH	36 Months	Increased from 0.0% to 0.8% (Specification: <3.0%).
40°C / 75% RH	3 Months				Increased from 0.0% to 0.2%.
Drug Degradation	Eudragit® L	Lansoprazole Pellets	40°C / 75% RH	6 Months	15.9% drug degradation.

Cellulose Derivatives (e.g., HPMCP, CAP)

Cellulose-based polymers have a long history of use in enteric coatings. Their stability can be influenced by factors such as humidity and the presence of plasticizers.

Stability Parameter	Polymer System	Dosage Form	Storage Conditions	Duration	Results
Drug Release (Dissolution)	Cellulose Acetate Phthalate (CAP)	Theophylline Beads	40°C / 75% RH (in sealed glass containers with desiccant)	6 Months	Stable release profiles maintained.
			Increased drug release in acidic media; enteric resistance not maintained.		
			[1]		
25°C / 60% RH	HPMCAS	All samples maintained enteric release properties, with those stored with desiccant being the most stable.	40°C / 75% RH	12 Months	[1]
Drug Degradation	HPMCAS	Lansoprazole Pellets	40°C / 75% RH	6 Months	10% drug degradation.
Chemical Stability (Hydrolysis)	CAP and HPMCP	Amorphous Solid Dispersions	Elevated Temperature and Relative Humidity	60 Days	Emergence of crystalline phthalic acid, a byproduct of polymer

hydrolysis,
was
observed.[2]

Polyvinyl Acetate Phthalate (PVAP) (e.g., Sureteric®)

PVAP is another well-established enteric polymer known for its good film-forming properties and stability.

Stability Parameter	Polymer System	Dosage Form	Storage Conditions	Duration	Results
Disintegration	Sureteric® (PVAP)	Diclofenac Sodium Tablets	Not specified	Not specified	No signs of cracking in pH 1.2 solution; complete disintegration within 10 minutes in pH 6.8 buffer.[1]
Drug Release (Dissolution)	Sureteric® (PVAP)	Diclofenac Sodium Tablets	Not specified	Not specified	Acid Stage (0.1 M HCl, 2 hours): <0.9% drug released. Buffer Stage (pH 6.8, 1 hour): Up to 97% drug released.[1]
Stability	Opadry® enteric (PVAP)	Vitamin B2 Tablets	Stress Conditions	Not specified	Proved to be a quite stable aqueous enteric coating.[3]

Experimental Protocols

The long-term stability of enteric-coated products is typically evaluated following the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A(R2) guideline.

General Stability Testing Protocol

- **Batches:** At least three primary batches of the drug product should be subjected to stability studies. These batches should be manufactured using a process that simulates the final production process.
- **Container Closure System:** The product should be stored in the container closure system proposed for marketing.
- **Storage Conditions:**
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.
 - Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH (if significant change occurs under accelerated conditions).
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.
- **Testing Frequency:**
 - Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
 - Accelerated: A minimum of three time points, typically 0, 3, and 6 months.
- **Tests to be Performed:** The stability protocol should include tests for appearance, assay, degradation products, and dissolution. For enteric-coated products, dissolution testing is performed in a two-stage process (acid stage followed by buffer stage).

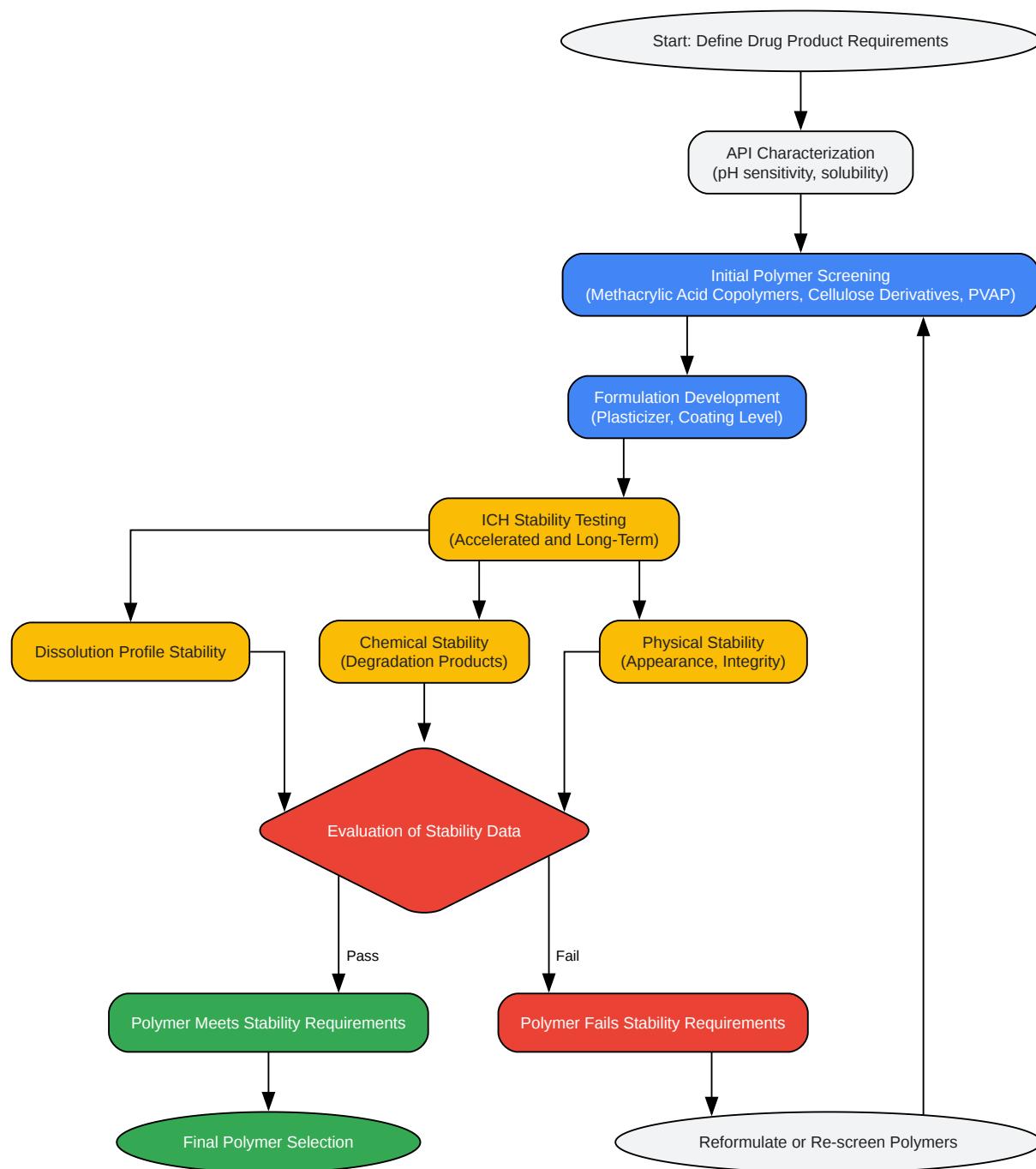
Two-Stage Dissolution Test Protocol

A common methodology for dissolution testing of enteric-coated dosage forms involves the following steps:

- Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is typically used.
- Acid Stage:
 - Medium: 0.1 N Hydrochloric Acid.
 - Volume: Typically 750-900 mL.
 - Temperature: $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.
 - Duration: 2 hours.
 - Acceptance Criteria: A specified, low percentage of the drug should be released (e.g., not more than 10%).
- Buffer Stage:
 - Medium: pH 6.8 phosphate buffer. This is often achieved by adding a concentrated phosphate buffer solution to the acid medium to adjust the pH.
 - Volume: The final volume is typically 900-1000 mL.
 - Temperature: $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.
 - Duration: Typically 45-60 minutes.
 - Acceptance Criteria: A specified, high percentage of the drug should be released (e.g., not less than 80%).

Visualizing the Selection Process

The selection of an appropriate enteric coating polymer is a multifactorial process where long-term stability is a key consideration. The following diagram illustrates a logical workflow for this selection process.



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Caption: Workflow for selecting an enteric coating polymer based on stability.

Conclusion

The long-term stability of enteric coating polymers is a critical quality attribute that ensures the safety and efficacy of delayed-release dosage forms. While methacrylic acid copolymers, cellulose derivatives, and PVAP all offer effective enteric protection, their stability profiles can vary depending on the specific polymer grade, formulation, and storage conditions. Methacrylic acid copolymers like those in Acryl-EZE® and Eudragit® formulations often demonstrate robust and reproducible stability. Cellulose derivatives such as CAP and HPMCP are effective but can be susceptible to hydrolysis under high humidity, necessitating careful control of storage and packaging conditions. PVAP-based coatings like Sureteric® also provide excellent and stable enteric performance.

Ultimately, the choice of the optimal enteric coating polymer requires a thorough evaluation of the API's properties, the desired release profile, and comprehensive long-term stability testing under ICH-recommended conditions. This guide serves as a foundational resource for navigating these critical considerations in pharmaceutical development.

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